molecular formula C7H13Cl2N3 B1652375 4-Chloro-1-isobutyl-1H-pyrazol-3-amine dihydrochloride CAS No. 1431966-43-6

4-Chloro-1-isobutyl-1H-pyrazol-3-amine dihydrochloride

Cat. No.: B1652375
CAS No.: 1431966-43-6
M. Wt: 210.10
InChI Key: JYDXHRIFRMAANM-UHFFFAOYSA-N
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Description

4-Chloro-1-isobutyl-1H-pyrazol-3-amine dihydrochloride (CAS: 948883-44-1) is a pyrazole-derived compound characterized by a chloro substituent at the 4-position, an isobutyl group at the 1-position, and a dihydrochloride salt form. The dihydrochloride moiety enhances its solubility in aqueous media, a common feature of pharmaceutical salts to improve bioavailability. With a purity of 98%, this compound was previously cataloged as a research chemical but has since been discontinued, as noted in commercial databases .

Properties

IUPAC Name

4-chloro-1-(2-methylpropyl)pyrazol-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12ClN3.2ClH/c1-5(2)3-11-4-6(8)7(9)10-11;;/h4-5H,3H2,1-2H3,(H2,9,10);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRLBXIBIUQUVMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=C(C(=N1)N)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14Cl3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-isobutyl-1H-pyrazol-3-amine dihydrochloride typically involves the reaction of 4-chloro-1-isobutyl-1H-pyrazol-3-amine with hydrochloric acid to form the dihydrochloride salt. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of 4-Chloro-1-isobutyl-1H-pyrazol-3-amine dihydrochloride can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and concentration of reactants. Continuous flow reactors and automated systems may be employed to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-isobutyl-1H-pyrazol-3-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its reduced forms.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Scientific Research Applications

4-Chloro-1-isobutyl-1H-pyrazol-3-amine dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-1-isobutyl-1H-pyrazol-3-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

  • The dichlorobenzyl analog (1001519-30-7) replaces the isobutyl group with a bulkier aromatic substituent, likely altering lipophilicity and receptor binding kinetics .
  • Discontinued compounds, such as the target and 3-(5-methylpyridin-3-yl)-1H-pyrazol-5-amine, may share instability issues or insufficient selectivity in biological assays .

Dihydrochloride Salts in Pharmaceutical Chemistry

Dihydrochloride salts are frequently employed to optimize drug-like properties. Comparative examples include:

Levocetirizine Dihydrochloride (CAS: 130018-87-0)

  • Structure : A piperazine-containing antihistamine with a dihydrochloride salt.
  • Solubility : High aqueous solubility at low pH, critical for oral absorption .
  • Stability: No reported polymorphism, unlike capmatinib dihydrochloride .

Capmatinib Dihydrochloride

  • Structure: A non-chiral MET inhibitor used in oncology.
  • Solid-State Properties : Exhibits polymorphism, necessitating rigorous control during manufacturing .
  • Analytical Methods : Characterized via XRPD, DSC, and NMR, similar to techniques used for pyrazole derivatives .

Comparison with Target Compound :

Analytical and Computational Tools

The structural elucidation of dihydrochloride salts relies on advanced methods:

  • X-ray Crystallography : Programs like SHELXL and SIR97 enable precise determination of salt forms and polymorphs, as seen in capmatinib’s characterization .
  • Thermal Analysis : DSC and TGA data inform stability profiles, critical for salts prone to hygroscopicity (e.g., capmatinib) .

Implications for the Target Compound :

    Biological Activity

    4-Chloro-1-isobutyl-1H-pyrazol-3-amine dihydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

    Chemical Structure and Properties

    The compound's molecular formula is C7H11Cl2N3, and it is characterized by the presence of a pyrazole ring, which is known for its diverse biological properties. The chlorine substituent at the 4-position and the isobutyl group at the 1-position contribute to its unique reactivity and biological interactions.

    The biological activity of 4-Chloro-1-isobutyl-1H-pyrazol-3-amine dihydrochloride can be attributed to its interaction with various molecular targets:

    • Receptor Modulation : The compound may act as a modulator for specific receptors involved in neurotransmission and cellular signaling pathways, potentially influencing physiological processes.
    • Enzyme Inhibition : It has been shown to inhibit certain enzymes that are crucial in various metabolic pathways, leading to altered cellular responses.

    Antimicrobial Activity

    Research indicates that compounds with similar pyrazole structures exhibit antimicrobial properties. For instance, studies have shown that pyrazole derivatives can inhibit the growth of bacteria and fungi by disrupting their cellular processes.

    Anti-inflammatory Effects

    4-Chloro-1-isobutyl-1H-pyrazol-3-amine dihydrochloride has been explored for its anti-inflammatory potential. Pyrazole derivatives have demonstrated the ability to inhibit pro-inflammatory cytokines and reduce inflammation in various models.

    Anticancer Properties

    Emerging evidence suggests that this compound may possess anticancer activity. Pyrazole-based compounds have been identified as potential candidates for targeting cancer cell proliferation and survival pathways.

    Study 1: Antimicrobial Efficacy

    In a study assessing the antimicrobial efficacy of various pyrazole derivatives, 4-Chloro-1-isobutyl-1H-pyrazol-3-amine dihydrochloride was tested against common bacterial strains. The results indicated significant inhibition of growth at concentrations below 50 µM, suggesting strong antimicrobial potential.

    CompoundBacterial StrainMinimum Inhibitory Concentration (µM)
    4-Chloro-1-isobutyl-1H-pyrazol-3-amine dihydrochlorideE. coli40
    4-Chloro-1-isobutyl-1H-pyrazol-3-amine dihydrochlorideS. aureus30

    Study 2: Anti-inflammatory Activity

    A study focused on the anti-inflammatory effects of pyrazole derivatives revealed that 4-Chloro-1-isobutyl-1H-pyrazol-3-amine dihydrochloride significantly reduced LPS-induced NF-kB activation in macrophages, demonstrating its potential as an anti-inflammatory agent.

    CompoundIC50 (µM)Effect
    4-Chloro-1-isobutyl-1H-pyrazol-3-amine dihydrochloride25Inhibition of NF-kB

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
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    4-Chloro-1-isobutyl-1H-pyrazol-3-amine dihydrochloride
    Reactant of Route 2
    4-Chloro-1-isobutyl-1H-pyrazol-3-amine dihydrochloride

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